molecular formula C19H19NO3 B2765437 (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(4-phenoxyphenyl)methanone CAS No. 1421446-07-2

(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(4-phenoxyphenyl)methanone

Cat. No. B2765437
CAS RN: 1421446-07-2
M. Wt: 309.365
InChI Key: NUOMDSVNHKCFJG-UHFFFAOYSA-N
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Description

The compound “(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(4-phenoxyphenyl)methanone” is a complex organic molecule. It seems to contain a bicyclic structure, which is common in many natural and synthetic compounds .

Scientific Research Applications

Synthesis and Biological Activity

The compound has been explored in various synthetic and biological contexts, highlighting its versatile role in scientific research. One notable application involves the synthesis and evaluation of related azabicyclo octan-yl derivatives for their antibacterial activity. These novel derivatives, characterized by spectroscopic and biological studies, exhibit significant in vitro antibacterial properties, underscoring their potential in developing new antimicrobial agents (B. Reddy et al., 2011).

Chemical Reactions and Properties

Further research delves into the reaction dynamics of similar bicyclic compounds, offering insights into their chemical properties and reactivity. Studies on the reactions of substituted 3-phenyl-5-methyl-2-oxa-1-aza-bicyclo[3.3.0]octanes with nucleophilic reagents reveal intricate reaction pathways that produce condensation products under various conditions. These findings contribute to a deeper understanding of the compound's chemical behavior and potential applications in synthetic chemistry (I. E. Chlenov et al., 1976).

Advancements in Cycloaddition Reactions

The compound's framework has also facilitated advancements in cycloaddition reactions. Research into the reactivity of 2-oxyallyl cations towards difuryl derivatives demonstrates the potential to generate oxabicyclo[3.2.1]octane products under optimized conditions. This study exemplifies the compound's role in enhancing synthetic methodologies for producing complex bicyclic structures with potential applications in medicinal chemistry and natural product synthesis (K. Meilert et al., 2003).

Analgetic Activity

Additionally, derivatives of the compound have been synthesized and assessed for their analgetic (analgesic) activity, revealing compounds with significant potency comparable to morphine. This research not only highlights the therapeutic potential of these derivatives but also contributes to the development of new analgesics with optimized efficacy and reduced dependence liability (H. Ong et al., 1978).

Novel Synthetic Routes and Applications

The versatility of the compound is further demonstrated through the development of novel synthetic routes, enabling the production of structurally diverse and complex bicyclic frameworks. These synthetic advancements open avenues for the exploration of new chemical entities with potential applications in drug development and other areas of chemical research (Mykhailo I. Adamovskyi et al., 2014).

properties

IUPAC Name

3-oxa-8-azabicyclo[3.2.1]octan-8-yl-(4-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-19(20-15-8-9-16(20)13-22-12-15)14-6-10-18(11-7-14)23-17-4-2-1-3-5-17/h1-7,10-11,15-16H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOMDSVNHKCFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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